molecular formula C27H36O6 B14193994 3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane] CAS No. 849208-24-8

3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]

Cat. No.: B14193994
CAS No.: 849208-24-8
M. Wt: 456.6 g/mol
InChI Key: ZAFLZPFARAQCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane] is a complex organic compound characterized by its unique structure, which includes two oxetane rings and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane] typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethoxybenzaldehyde with propane-1,3-diol, followed by cyclization to form the oxetane rings. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane] can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxetane rings can be reduced to form open-chain diols.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3,3’-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism by which 3,3’-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane] exerts its effects is largely dependent on its structural features. The oxetane rings provide rigidity and stability, while the methoxy groups can participate in various chemical interactions. These properties make it a versatile compound for binding to different molecular targets and pathways, potentially influencing biological processes or material properties.

Comparison with Similar Compounds

Similar Compounds

    3,3’-(Butane-1,4-diylbis(oxy))bis(propan-1-ol): Similar in structure but with different functional groups.

    1-Propanamine, 3,3’-[oxybis(2,1-ethanediyloxy)]bis-: Another compound with a similar backbone but different substituents.

Uniqueness

3,3’-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane] is unique due to its combination of oxetane rings and methoxy groups, which confer specific chemical and physical properties not found in similar compounds. This uniqueness makes it particularly valuable for specialized applications in research and industry.

Properties

CAS No.

849208-24-8

Molecular Formula

C27H36O6

Molecular Weight

456.6 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-3-[3-[2-(2,4-dimethoxyphenyl)-2-methyloxetan-3-yl]propyl]-2-methyloxetane

InChI

InChI=1S/C27H36O6/c1-26(22-12-10-20(28-3)14-24(22)30-5)18(16-32-26)8-7-9-19-17-33-27(19,2)23-13-11-21(29-4)15-25(23)31-6/h10-15,18-19H,7-9,16-17H2,1-6H3

InChI Key

ZAFLZPFARAQCAN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CO1)CCCC2COC2(C)C3=C(C=C(C=C3)OC)OC)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.